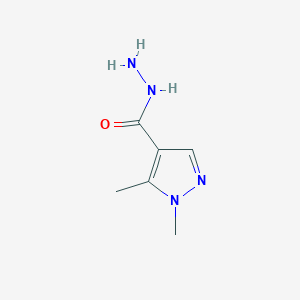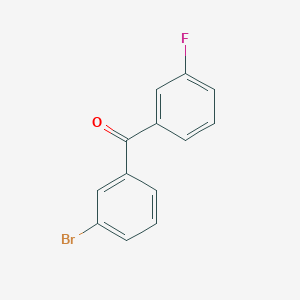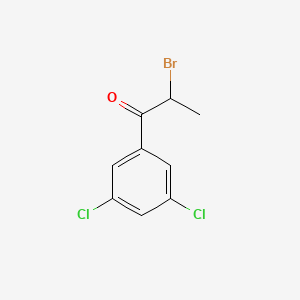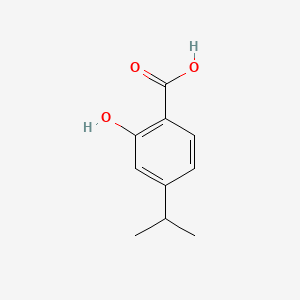
1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene
概要
説明
1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrClF3 It is a derivative of benzene, featuring bromine, chlorine, and trifluoromethyl substituents
準備方法
The synthesis of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the bromination of 2-(chloromethyl)-4-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. These methods often employ advanced techniques like microwave-assisted synthesis or photochemical reactions to enhance reaction rates and selectivity.
化学反応の分析
1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and organolithium compounds.
Oxidation Reactions: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol or alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-hydroxy-4-(trifluoromethyl)benzene.
科学的研究の応用
1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic and steric properties.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions, particularly in the design of enzyme inhibitors and probes.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug candidates targeting various diseases.
作用機序
The mechanism of action of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene depends on its specific application. In organic synthesis, the compound acts as an electrophile, reacting with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. The trifluoromethyl group enhances the compound’s reactivity by stabilizing the transition state and increasing the electrophilicity of the benzene ring.
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target protein, leading to changes in cellular processes and physiological responses.
類似化合物との比較
1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-2-(chloromethyl)-3-(trifluoromethyl)benzene: This compound has a similar structure but differs in the position of the trifluoromethyl group. It exhibits comparable reactivity and applications but may have different physical properties and selectivity in certain reactions.
1-Bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene: The presence of two bromine atoms in this compound can lead to different reactivity patterns, particularly in substitution and elimination reactions.
1-Bromo-2-(chloromethyl)-5-(trifluoromethyl)benzene: This isomer has the trifluoromethyl group in the para position relative to the bromine atom, which can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric effects, making it a valuable compound for various synthetic and research applications.
特性
IUPAC Name |
1-bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-7-2-1-6(8(11,12)13)3-5(7)4-10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNUUOPELLLVPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40603372 | |
| Record name | 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40603372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869725-54-2 | |
| Record name | 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40603372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1286565.png)



![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1286582.png)
![Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1286584.png)





